molecular formula C11H16N2O2 B13188565 3-(4-aminophenoxy)-N,N-dimethylpropanamide

3-(4-aminophenoxy)-N,N-dimethylpropanamide

Cat. No.: B13188565
M. Wt: 208.26 g/mol
InChI Key: WKWFUDUYKKBNMS-UHFFFAOYSA-N
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Description

3-(4-aminophenoxy)-N,N-dimethylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenoxy)-N,N-dimethylpropanamide typically involves the reaction of 4-aminophenol with N,N-dimethylpropanamide under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenoxy group can yield quinones, while reduction of nitro derivatives results in the corresponding amines .

Scientific Research Applications

3-(4-aminophenoxy)-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminophenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminophenoxy)-N,N-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(4-aminophenoxy)-N,N-dimethylpropanamide

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3

InChI Key

WKWFUDUYKKBNMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCOC1=CC=C(C=C1)N

Origin of Product

United States

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